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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B15589286

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo generation of hydroxylated
metabolites of Tofacitinib, a Janus kinase (JAK) inhibitor. The document outlines the metabolic
pathways, presents quantitative data on metabolite formation, details experimental
methodologies for their study, and visualizes key processes.

Introduction to Tofacitinib Metabolism

Tofacitinib undergoes extensive metabolism in vivo, primarily in the liver. Approximately 70% of
Tofacitinib clearance is attributed to hepatic metabolism, while the remaining 30% is excreted
unchanged by the kidneys.[1][2] The primary metabolic reactions are mediated by cytochrome
P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.
The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine rings,
oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation. These
processes lead to the formation of several metabolites, with hydroxylated species being of
significant interest. Although multiple metabolites have been identified, they individually
constitute a small fraction of the total circulating drug-related material compared to the parent
compound.[3][4]

Major Hydroxylated Metabolites of Tofacitinib

The hydroxylation of Tofacitinib results in the formation of several key metabolites. These
metabolites are generally considered to have significantly less pharmacological activity
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compared to the parent drug. The principal hydroxylated metabolites identified in human
plasma are designated as M2, M4, and M9.

e M2: This metabolite is formed through the oxidation of the piperidine ring side-chain.[3]
e M4: This metabolite is also a result of oxidation on the piperidine ring.[3]

e M9: This metabolite is generated via oxidation of the pyrrolopyrimidine ring.[3]

Quantitative Analysis of Tofacitinib and its
Hydroxylated Metabolites in Human Plasma

A human radiolabeled study involving the administration of a single 50 mg oral dose of [14C]-
Tofacitinib to healthy male subjects provided quantitative data on the circulating parent drug
and its metabolites.[1][3][2] The results from this study are summarized in the table below.

Mean % of Total Circulating Radioactivity
Analyte

(S.D.)
Tofacitinib 69.4 (8.5)
M1/M2 7.4 (3.6)
M4 3.9 (1.6)
M9 1.0 (0.5)
M11/M20/M29 1.1 (0.5)
M14 0.4 (0.2)

Data from a human radiolabeled study following
a single 50 mg oral dose of [14C]-Tofacitinib.[3]

As indicated in the table, the parent drug, Tofacitinib, is the most abundant circulating
component. All identified metabolites, including the hydroxylated ones, each account for less
than 10% of the total circulating radioactivity.[1][3][4]

Experimental Protocols
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The in vivo generation of hydroxylated Tofacitinib metabolites is typically investigated through

human and animal studies. A common approach involves the use of radiolabeled compounds

to trace the drug's absorption, distribution, metabolism, and excretion (ADME).

Human [14C]-Tofacitinib ADME Study

A representative protocol for a human ADME study is outlined below.

Study Design: An open-label, single-dose study in healthy male volunteers.[1][3][2]
Test Article: A single oral dose of 50 mg of [14C]-Tofacitinib.[1][3][2]
Subjects: A small cohort of healthy male subjects.[3][2]

Sample Collection:

Blood: Serial blood samples are collected at predefined time points post-dose to
characterize the pharmacokinetic profile of the parent drug and its metabolites. Plasma is
separated for analysis.[3]

Urine and Feces: All urine and feces are collected for a specified period to determine the
routes and extent of excretion of radioactivity.[1][3][2]

Sample Analysis:

Total Radioactivity Measurement: Radioactivity in plasma, urine, and feces is measured
using liquid scintillation counting.

Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed by
High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass
Spectrometry (LC-MS/MS) to separate, identify, and quantify Tofacitinib and its
metabolites.[3]

Structure Elucidation: The chemical structures of the metabolites are elucidated using
techniques such as mass spectrometry and nuclear magnetic resonance (NMR)
spectroscopy.
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LC-MS/MS Method for Quantification

A validated LC-MS/MS method is crucial for the accurate quantification of Tofacitinib and its
hydroxylated metabolites in biological matrices.

Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.

« lonization: Electrospray ionization (ESI) in the positive ion mode.

o Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
e Mass Transitions:

o Tofacitinib: m/z 313.2 - 149.2[5]

o Metabolite M9: m/z 329.10 - 165.00[6][7][8]

o Chromatography: Reversed-phase chromatography using a C18 column with a gradient
elution of mobile phases typically consisting of acetonitrile and an aqueous buffer (e.g.,
ammonium formate or formic acid).

o Sample Preparation: Protein precipitation or solid-phase extraction is commonly used to
extract the analytes from plasma samples.

Visualizations
Tofacitinib Metabolic Pathway
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Caption: Major metabolic pathways of Tofacitinib.

Experimental Workflow for In Vivo Metabolite Analysis
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Caption: Workflow for in vivo Tofacitinib metabolite analysis.

JAK-STAT Signaling Pathway and Tofacitinib's
Mechanism of Action

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15589286?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

—_——————————d

U

Cytokine Receptor

I
Activation Ilnhibition

hosphorylation

Dimerization
STAT Dimer

ranslocation

—
Nucleus
Gene Transcription

Click to download full resolution via product page

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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